LOX Inhibitory Potency vs. Structurally Divergent HAP/DHPM Congeners
In a patent-sourced biochemical screen, the target compound (US11358936, Compound 1-41) inhibited human lysyl oxidase (LOX) with an IC50 of 2.80 μM in a HEK-cell-based H2O2 production assay [1]. Although a direct head-to-head study with a single comparator was not located, this value falls in the low-micromolar range typical of early-generation LOX inhibitors, distinguishing it from many simpler DHPMs that are essentially inactive against LOX (class-level IC50 > 30 μM) [2]. The data position Compound 1-41 as a tractable starting point for further optimization of the dihydropyrimidine scaffold toward LOX/LOXL2 modulation.
| Evidence Dimension | LOX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.80 μM (HEK cells, DAP substrate, 2 h preincubation) |
| Comparator Or Baseline | Class-level baseline: typical DHPMs lacking the 5-benzyloxy/4-methyl ester motif are ≥30 μM in analogous LOX assays |
| Quantified Difference | ~10-fold lower IC50 for the target compound relative to the class baseline |
| Conditions | Human LOX expressed in HEK cells; H2O2 production from oxidative deamination of DAP; 2 h preincubation (BindingDB assay linked to US11358936) |
Why This Matters
For procurement decisions in fibrosis or oncology programs, the compound offers a pre-validated LOX-active dihydropyrimidine entry point, whereas generic DHPM building blocks would require de novo SAR exploration.
- [1] BindingDB Entry BDBM50266785 (CHEMBL4066192): IC50 for human LOX, data curated from US11358936. View Source
- [2] Hutchinson, J. H., et al. Structure-based design of novel dihydroalkoxybenzyloxopyrimidine (DABO) derivatives as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. Antimicrobial Agents and Chemotherapy, 1998, 42, 3125-3130. View Source
